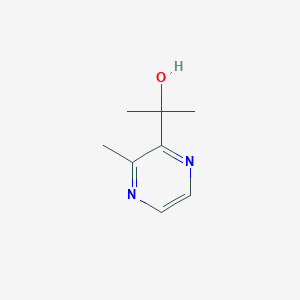
1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluorine and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the fluorine and trifluoromethyl groups: These groups can be introduced via electrophilic fluorination and trifluoromethylation reactions, respectively.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Analyse Chemischer Reaktionen
1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound has similar structural features but differs in its salt form, which can affect its solubility and reactivity.
This compound sulfate: Another salt form with distinct properties.
This compound acetate: This compound has an acetate group, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9F4N |
|---|---|
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H9F4N/c11-8-5-6(9(15)3-4-9)1-2-7(8)10(12,13)14/h1-2,5H,3-4,15H2 |
InChI-Schlüssel |
NDSUCOCRUZJBEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=C(C=C2)C(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


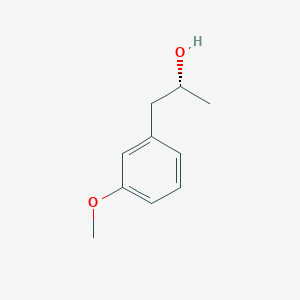
![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)

![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
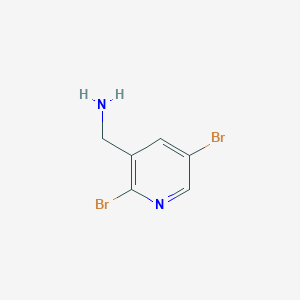
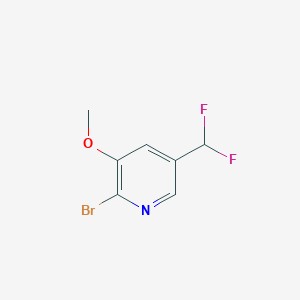
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
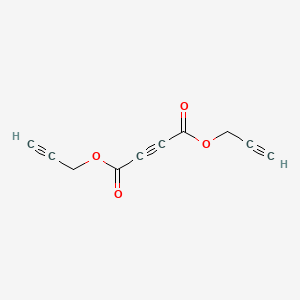
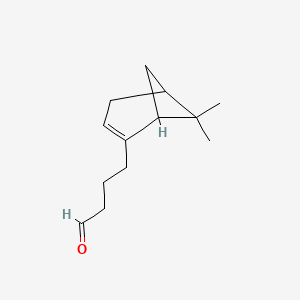
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
